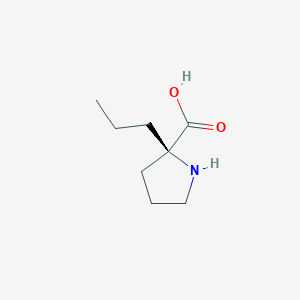

2-Propyl-D-proline

Description

Structure

3D Structure

Properties

CAS No. |

637020-48-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2R)-2-propylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |

InChI Key |

RMRLLCGMNPGCRH-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@@]1(CCCN1)C(=O)O |

Canonical SMILES |

CCCC1(CCCN1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propyl-D-proline: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyl-D-proline is a derivative of the non-proteinogenic amino acid D-proline, characterized by the presence of a propyl group at the C2 position of the pyrrolidine ring. This modification introduces a quaternary stereocenter, which can significantly influence the molecule's conformational properties and its potential interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide combines data from its parent compound, D-proline, with predicted values and general knowledge of 2-alkyl-proline derivatives to offer a thorough profile for research and drug development purposes.

Chemical Structure and Identifiers

The fundamental structure of this compound features a pyrrolidine ring with a carboxylic acid group and a propyl group attached to the alpha-carbon (C2). The "D" designation indicates the stereochemistry at this alpha-carbon.

| Identifier | Value |

| IUPAC Name | (2R)-2-propylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C₈H₁₅NO₂ |

| Canonical SMILES | CCC[C@]1(CCCN1)C(=O)O |

| InChI | InChI=1S/C8H15NO2/c1-2-3-8(7(10)11)5-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |

| InChIKey | Not available |

| CAS Number | Not available |

Physicochemical Properties

| Property | D-proline (Experimental) | This compound (Predicted) |

| Molecular Weight | 115.13 g/mol [1] | 157.21 g/mol |

| Melting Point | 221 °C (decomposes)[1] | Not available |

| Boiling Point | Not available | Not available |

| Water Solubility | 1620 g/L at 20°C[2] | Moderately soluble |

| pKa (acidic) | 1.99 | ~2 |

| pKa (basic) | 10.60 | ~10.5 |

| LogP | -2.5[1] | ~ -0.5 |

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of 2-alkyl-proline derivatives is a topic of interest in organic chemistry and drug discovery.[3] General approaches to synthesizing such compounds often involve the stereoselective alkylation of proline derivatives.

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation at the C2 position of a proline scaffold. Another approach is the asymmetric synthesis from acyclic precursors, followed by cyclization to form the pyrrolidine ring. The synthesis of 2-methylproline, a closely related analog, has been reported in the literature and can serve as a starting point for developing a synthetic route to this compound.[4]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-alkyl-D-proline derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, proline and its analogs are known to play significant roles in various biological processes.[5][6] Proline itself is a unique proteinogenic amino acid that influences protein structure due to its rigid cyclic side chain.[7]

The introduction of an alkyl group at the C2 position can have several effects:

-

Conformational Restriction: The quaternary center further restricts the conformational flexibility of the pyrrolidine ring, which can impact how the molecule fits into a binding pocket of a protein.

-

Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to proline, which can affect its membrane permeability and interactions with hydrophobic regions of proteins.

-

Stereoelectronic Effects: The stereochemistry at the C2 position will be critical for any specific biological interactions.

Given that D-amino acids are found in various organisms and can have distinct biological roles from their L-enantiomers, this compound could potentially interact with enzymes, receptors, or transporters in a stereospecific manner.[8]

Hypothetical Relationship to Proline Metabolism:

The diagram below illustrates the general metabolic context of proline and where a synthetic analog like this compound would exist as an external chemical entity that might influence these pathways.

Caption: Relationship of this compound to endogenous proline metabolism.

Conclusion

This compound is a synthetically accessible, yet understudied, derivative of D-proline. While experimental data on its properties and biological activity are scarce, its structural features suggest it could be a valuable tool in chemical biology and drug discovery. The increased lipophilicity and conformational rigidity conferred by the 2-propyl group make it an interesting candidate for probing protein binding sites and developing novel therapeutics. Further experimental investigation into its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its potential. Researchers interested in this compound should consider the general synthetic strategies for 2-alkyl-proline derivatives as a starting point for their work.

References

- 1. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Proline, 99% | Fisher Scientific [fishersci.ca]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline Derivatives and Analogs [merckmillipore.com]

- 8. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 2-Propyl-D-proline

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. Given the limited availability of direct literature for this specific compound, the methodologies presented are based on well-established and analogous synthetic strategies for α-alkylation of proline derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by adapting the general method for the preparation of α-branched amino acids, a notable example being the synthesis of (S)-2-methylproline.[1] This strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of the α-carbon of D-proline.

The proposed synthetic pathway involves three main stages:

-

Protection: D-proline is reacted with pivalaldehyde to form a bicyclic lactam, which serves as a chiral auxiliary.

-

Alkylation: The protected D-proline is deprotonated with a strong base to form an enolate, which is then alkylated with 1-iodopropane in a diastereoselective manner.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

-

A suspension of D-proline (1 equivalent) in pentane is prepared in a round-bottomed flask equipped with a Dean-Stark trap.

-

Pivalaldehyde (6 equivalents) and trifluoroacetic acid (0.1 equivalents) are added to the suspension.

-

The mixture is heated to reflux for 72 hours with azeotropic removal of water.

-

An additional portion of pivalaldehyde (1 equivalent) and trifluoroacetic acid (0.04 equivalents) are added, and the mixture is refluxed for another 72 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by distillation to yield the protected D-proline as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-propyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.3 equivalents) to a solution of diisopropylamine (1.2 equivalents) in dry tetrahydrofuran (THF) at -78 °C.

-

The LDA solution is then added to a solution of the protected D-proline (1 equivalent) in dry THF at -78 °C.

-

After stirring for 30 minutes, 1-iodopropane (1.5 equivalents) is added to the reaction mixture.

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

The propylated intermediate (1 equivalent) is dissolved in a mixture of methanol and 6 M aqueous hydrochloric acid.

-

The solution is heated to reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin.

-

The resin is washed with water, and the amino acid is eluted with 3 N aqueous ammonia.

-

The ammonia-containing fractions are collected and concentrated under reduced pressure to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the final product is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), containing a known amount of an internal standard (e.g., TMS).

-

¹H NMR Analysis: The ¹H NMR spectrum is recorded to determine the number and types of protons present in the molecule. The chemical shifts, integration values, and coupling constants of the signals are analyzed to confirm the presence of the propyl group and the proline ring structure.

-

¹³C NMR Analysis: The ¹³C NMR spectrum is recorded to identify the number of unique carbon atoms in the molecule. The chemical shifts of the signals provide information about the electronic environment of each carbon atom, further confirming the structure.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization (ESI).

-

Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of this compound (C₈H₁₅NO₂).

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity of the synthesized this compound.

-

Derivatization: Proline and its derivatives often require derivatization to be detected by UV or fluorescence detectors and to achieve good chiral separation.[2][3] A common method is to derivatize the amino acid with a fluorescent reagent like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) or by converting it to its N-tert-butoxycarbonyl (Boc) derivative.[4]

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a Chiralpak or Chiralcel column, is used.[3][4][5]

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral HPLC.[3][4]

-

Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

-

-

Analysis: The retention times of the D- and L-enantiomers are compared to a standard if available. The peak areas are used to calculate the enantiomeric excess (ee) of the D-enantiomer.

Data Presentation

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound, based on expected outcomes from analogous reactions.

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Protected D-Proline | D-Proline | 1 : 7 (Pivalaldehyde) | Pentane | 144 | Reflux | 70 |

| 2 | Propylated Intermediate | Protected D-Proline | 1 : 1.5 (1-Iodopropane) | THF | 16 | -78 to 25 | 85 |

| 3 | This compound | Propylated Intermediate | - | Methanol/6M HCl | 4 | Reflux | 90 |

Table 2: Expected Spectroscopic and Chromatographic Data for this compound

| Analysis Technique | Parameter | Expected Value |

| ¹H NMR (D₂O) | Chemical Shift (δ, ppm) | ~3.8-4.0 (m, 1H, α-H), ~3.2-3.4 (m, 2H, δ-CH₂), ~1.8-2.2 (m, 4H, β,γ-CH₂), ~1.3-1.6 (m, 2H, CH₂-propyl), ~0.9 (t, 3H, CH₃-propyl) |

| ¹³C NMR (D₂O) | Chemical Shift (δ, ppm) | ~175 (C=O), ~68 (α-C), ~46 (δ-C), ~35 (C-propyl), ~29 (β-C), ~24 (γ-C), ~16 (CH₂-propyl), ~14 (CH₃-propyl) |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 158.1181, Observed: ~158.1180 |

| Chiral HPLC | Enantiomeric Excess (ee) | >98% |

| Physical Properties | Melting Point | ~230-235 °C (decomposition) |

| Optical Rotation [α]D | Positive value (in H₂O) |

Visualizations

Diagrams of a Proposed Synthetic Pathway and a General Characterization Workflow

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism of 2-Propyl-D-proline: A Review of the Parent Compound D-proline

Researchers, scientists, and drug development professionals are continually exploring the therapeutic potential of novel molecules. One such area of interest lies in the modification of naturally occurring amino acids. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in our understanding of the specific mechanism of action for 2-Propyl-D-proline. While this synthetic derivative of D-proline presents an intriguing subject for investigation, its biological activity and molecular targets remain uncharacterized.

This technical guide, therefore, pivots to an in-depth examination of its parent compound, D-proline. Understanding the biological roles and metabolic pathways of D-proline provides a foundational framework from which the potential activities of this compound can be hypothesized and future research can be directed.

D-proline: An Overview of its Biological Significance

D-proline is the D-enantiomer of the proteinogenic amino acid L-proline.[1] While L-amino acids are the primary building blocks of proteins in eukaryotes, D-amino acids are increasingly recognized for their diverse physiological roles.[2] D-proline has been identified in various organisms, including humans, and is thought to originate from both endogenous synthesis and gut microbiota.[1][2]

The biological functions of D-proline are multifaceted and include:

-

Structural Component of Proteins: Although less common than its L-isomer, D-proline can be incorporated into peptides, influencing their structure and stability.[3]

-

Precursor in Drug Synthesis: The unique stereochemistry of D-proline makes it a valuable chiral building block in the synthesis of various pharmaceutical compounds.[3]

-

Role in Metabolism: D-proline participates in amino acid metabolic pathways, although its specific regulatory functions are not as well-defined as those of L-proline.[1][3]

The General Metabolism of Proline

The metabolic pathways of proline are crucial for cellular homeostasis, stress response, and energy balance. The interconversion between proline and glutamic acid is a key process. While the specific metabolism of this compound is unknown, the established pathways for proline provide a likely starting point for investigation.

The metabolism of proline primarily involves two key enzymes:

-

Proline Dehydrogenase (PRODH): This enzyme, located in the mitochondria, oxidizes proline to pyrroline-5-carboxylate (P5C).

-

Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): This enzyme reduces P5C to proline.

The catabolism of proline to glutamate connects it to the tricarboxylic acid (TCA) cycle, highlighting its role in energy metabolism.

Below is a diagram illustrating the general metabolic pathway of proline.

Hypothetical Mechanisms of Action for this compound

The introduction of a propyl group at the 2-position of the D-proline pyrrolidine ring would significantly alter its steric and electronic properties. This modification could lead to several potential mechanisms of action:

-

Enzyme Inhibition: The propyl group could act as a steric hindrance, allowing this compound to bind to the active site of enzymes that metabolize proline, such as proline dehydrogenase, thereby acting as a competitive or non-competitive inhibitor.

-

Receptor Modulation: The altered shape and lipophilicity of this compound might enable it to interact with receptors that do not typically bind D-proline, potentially leading to novel signaling activities.

-

Transport Interference: The modified structure could interfere with the transport of natural proline across cellular membranes, disrupting proline homeostasis.

-

Incorporation into Peptides: If this compound can be incorporated into peptides, the bulky propyl group would likely induce significant conformational changes, potentially altering the function of these peptides.

Future Directions and Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols would be essential:

In Vitro Enzyme Assays

Objective: To determine if this compound inhibits key enzymes in the proline metabolic pathway.

Methodology:

-

Recombinant proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) would be purified.

-

Enzyme kinetics would be measured in the presence and absence of varying concentrations of this compound.

-

The mode of inhibition (competitive, non-competitive, etc.) would be determined by analyzing Lineweaver-Burk or Michaelis-Menten plots.

Receptor Binding Assays

Objective: To identify potential receptor targets for this compound.

Methodology:

-

A panel of receptors, particularly those known to bind amino acids or their derivatives, would be selected.

-

Radioligand binding assays would be performed using a labeled ligand for each receptor in the presence of unlabeled this compound to determine its binding affinity.

Cellular Uptake and Transport Studies

Objective: To assess the effect of this compound on cellular proline transport.

Methodology:

-

Cultured cells would be incubated with radiolabeled L-proline or D-proline in the presence of increasing concentrations of this compound.

-

The intracellular accumulation of the radiolabeled proline would be measured to determine if this compound inhibits proline transport.

The workflow for investigating the mechanism of action of a novel compound like this compound is outlined in the diagram below.

Conclusion

While the specific mechanism of action for this compound remains to be determined, the known biological roles and metabolic pathways of its parent compound, D-proline, offer a solid foundation for future research. The addition of a propyl group is likely to bestow unique pharmacological properties upon the molecule, warranting a thorough investigation through a combination of in vitro, cellular, and in vivo studies. The elucidation of its mechanism of action could pave the way for the development of new therapeutic agents.

References

2-Propyl-D-proline CAS number and safety data sheet

For the Audience of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of D-proline, including its chemical identity, safety information, and relevant experimental data. Given the initial query for "2-Propyl-D-proline," it is important to note that while substituted proline derivatives are a significant area of chemical synthesis, specific data for the 2-propyl variant of D-proline is not available in the public domain. Therefore, this document will focus on the parent compound, D-proline.

Chemical Identification

| Identifier | Value |

| Compound Name | D-Proline |

| Synonyms | (2R)-pyrrolidine-2-carboxylic acid, (R)-Proline |

| CAS Number | 344-25-2[1][2][3] |

| Molecular Formula | C₅H₉NO₂[1][3] |

| Molecular Weight | 115.13 g/mol [1][3] |

| IUPAC Name | (2R)-pyrrolidine-2-carboxylic acid[2][4] |

Safety and Handling

A review of available safety data sheets (SDS) indicates that D-proline is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

Summary of Safety Information:

| Parameter | Information |

| GHS Classification | Not a hazardous substance or mixture. |

| First Aid Measures | - Eye Contact: Rinse with plenty of water. - Skin Contact: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth with water. |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Handling and Storage | Keep container tightly closed in a dry and well-ventilated place. |

| Personal Protective Equipment | - Eye/Face Protection: Safety glasses. - Skin Protection: Protective gloves. - Respiratory Protection: Not required under normal use. |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 223-225 °C (decomposes) |

| Solubility | Soluble in water |

| pKa (Strongest Acidic) | 1.94[6] |

| pKa (Strongest Basic) | 11.33[6] |

| logP | -2.6[6] |

Experimental Protocols

Synthesis of D-Proline:

D-proline can be synthesized through various methods, including the resolution of racemic proline or through asymmetric synthesis. One documented method involves the asymmetric transformation of the more readily available L-proline.[7]

A patented method describes the synthesis of D-proline via asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde, followed by an oxidation reaction.[8]

-

Step 1: Asymmetric Catalytic Hydrogenation

-

Pyrrolidine-2-formaldehyde is dissolved in an organic solvent (e.g., methanol, ethanol).

-

A catalyst and an organic base (e.g., potassium tert-butoxide) are added.

-

The mixture undergoes hydrogenation at a pressure of 2-4 MPa and a temperature of 20-25 °C for 3-5 hours to yield the intermediate, (R)-pyrrolidin-2-ylmethanol.[8]

-

-

Step 2: Oxidation

-

The intermediate is then oxidized using an oxidant such as potassium permanganate in water.

-

The reaction is maintained at a temperature of 15-20 °C.

-

Following the reaction, the product is purified through filtration, concentration, and recrystallization to yield D-proline.[8]

-

Biological Role and Signaling

Proline plays a crucial role in plant physiology, particularly in response to environmental stress. While the following information pertains to proline in general (often L-proline), it provides a basis for understanding the potential biological context of D-proline.

Proline's Role in Stress Response:

Proline accumulation is a common response in plants subjected to abiotic stresses such as drought and salinity.[9][10] Its functions include:

-

Osmoprotection: Proline acts as a compatible solute, helping to maintain cellular water balance.[9]

-

ROS Scavenging: It can directly scavenge reactive oxygen species (ROS), mitigating oxidative damage.[9][11]

-

Protein and Membrane Stabilization: Proline helps to protect the structure of proteins and membranes from stress-induced damage.[9]

-

Signaling Molecule: Proline metabolism and accumulation can act as a signal to modulate gene expression and other cellular responses to stress.[9]

Experimental Workflow for Proline's Effect on Drought Stress in Maize:

The following diagram illustrates a typical experimental workflow to assess the impact of exogenous proline application on maize under drought conditions.

References

- 1. scbt.com [scbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound D-Proline (FDB023166) - FooDB [foodb.ca]

- 7. Split preparation D-proline_Chemicalbook [chemicalbook.com]

- 8. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. mdpi.com [mdpi.com]

Early Research and Discovery of 2-Alkyl-D-proline Analogs: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature reveals no specific publications detailing the initial synthesis, characterization, or biological evaluation of 2-Propyl-D-proline. This guide, therefore, provides a representative overview based on the early research and discovery of analogous 2-alkyl-D-proline derivatives and the general methodologies applied to the synthesis and study of proline analogs during the period of their initial exploration. This document is intended for researchers, scientists, and drug development professionals to illustrate the likely scientific approach for such a compound.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine, which imparts significant conformational rigidity to peptides and proteins.[1][2] The development of proline analogs has been a subject of interest in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of peptides and small molecules.[3][4][5] D-proline and its derivatives, in particular, have been explored for their potential to enhance peptide stability against enzymatic degradation and to serve as chiral building blocks in the synthesis of complex pharmaceuticals.[6][7][8][9] This guide focuses on the hypothetical early-stage research of a representative 2-alkyl-D-proline analog, this compound.

Synthesis and Characterization

The initial synthesis of a novel proline analog like this compound would likely have followed established methods for the alkylation of proline derivatives. One plausible early synthetic route would involve the stereoselective synthesis starting from a chiral precursor to ensure the desired D-configuration.

Representative Synthetic Protocol

A common strategy for the synthesis of 2-substituted prolines involves the alkylation of a protected pyroglutamic acid derivative or a related cyclic precursor. The following protocol is a generalized representation based on synthetic methods for similar compounds.[5]

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Protection: D-pyroglutamic acid is first protected at the nitrogen and carboxylic acid groups. For instance, the nitrogen can be protected with a Boc group, and the carboxylic acid can be converted to a methyl ester.

-

Activation: The alpha-carbon to the ester is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) to form an enolate.

-

Alkylation: The enolate is then reacted with an alkylating agent, in this case, 1-iodopropane, to introduce the propyl group at the 2-position. The stereoselectivity of this step is crucial and is influenced by the protecting groups and reaction conditions.

-

Deprotection: The protecting groups are subsequently removed. The methyl ester can be hydrolyzed under basic conditions, and the Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The final product, this compound, is then purified using techniques such as ion-exchange chromatography or recrystallization.

Diagram: Synthetic Workflow for this compound

Physicochemical Characterization

Once synthesized, the compound would be characterized to confirm its structure and purity. The following table summarizes the expected physicochemical properties based on data for D-proline and the addition of a propyl group.[10][11][12]

| Property | Predicted Value for this compound | Method of Determination |

| Molecular Formula | C₈H₁₅NO₂ | Mass Spectrometry |

| Molecular Weight | 157.21 g/mol | Mass Spectrometry |

| Melting Point | 210-215 °C (decomposes) | Differential Scanning Calorimetry |

| Optical Rotation [α]D | Expected to be positive | Polarimetry |

| pKa (COOH) | ~2.0 | Potentiometric Titration |

| pKa (NH₂⁺) | ~10.5 | Potentiometric Titration |

| logP | ~ -1.5 | Calculated or HPLC |

Early Biological Evaluation

The initial biological assessment of a novel proline analog would likely focus on its effects in established in vitro and in vivo models, particularly those where proline metabolism or proline-rich peptides play a significant role.

In Vitro Studies

Early in vitro assays would aim to understand the compound's basic biological interactions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical)

-

Enzyme Selection: An enzyme known to be modulated by proline or its analogs, such as prolyl oligopeptidase, would be selected.

-

Assay Setup: The assay would be performed in a multi-well plate format. Each well would contain the enzyme, a fluorogenic substrate, and varying concentrations of this compound.

-

Incubation: The plate would be incubated at a controlled temperature (e.g., 37 °C) for a specific period.

-

Measurement: The fluorescence generated from the cleavage of the substrate would be measured using a plate reader.

-

Data Analysis: The rate of reaction at each concentration of the test compound would be calculated and compared to a control to determine the half-maximal inhibitory concentration (IC₅₀).

Diagram: In Vitro Assay Workflow

Early In Vivo Studies

Initial in vivo studies would likely focus on the compound's general tolerability and its effects on proline-related physiological processes.

Experimental Protocol: In Vivo Rodent Study (Hypothetical)

-

Animal Model: A rodent model, such as mice or rats, would be used.

-

Administration: this compound would be administered via an appropriate route, such as intraperitoneal injection or oral gavage, at various doses.

-

Observation: The animals would be observed for any signs of toxicity or behavioral changes over a set period.

-

Sample Collection: Blood and tissue samples would be collected at different time points.

-

Analysis: The samples would be analyzed for the concentration of the compound and its metabolites, as well as for biomarkers related to proline metabolism or the target pathway.

Potential Signaling Pathway Interactions

Given that L-proline can act as a weak agonist at certain glutamate receptors, a key area of early investigation for a D-proline analog would be its interaction with neurotransmitter systems.[1]

Diagram: Hypothetical Signaling Pathway Interaction

Conclusion

While specific early research on this compound is not documented in the public domain, this guide provides a scientifically plausible framework for its initial investigation based on established methodologies for proline analogs. The synthesis would likely involve stereoselective alkylation, followed by thorough physicochemical characterization. Early biological evaluation would encompass in vitro enzyme assays and in vivo rodent studies to assess its activity and tolerability. The unique structural properties of proline analogs continue to make them intriguing candidates for drug discovery, and the systematic approach outlined here represents the foundational steps in exploring their therapeutic potential.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound D-Proline (FDB023166) - FooDB [foodb.ca]

- 12. Compound: D-PROLINE (CHEMBL80257) - ChEMBL [ebi.ac.uk]

The Biological Landscape of 2-Propyl-D-proline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Propyl-D-proline and its derivatives. While specific research on this compound is limited, this document extrapolates from the broader class of 2-alkyl-proline analogs and proline derivatives to present potential biological effects, relevant experimental methodologies, and associated signaling pathways. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Proline and its Analogs

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational rigidity to peptides and proteins.[1] This structural constraint makes proline and its derivatives valuable tools in medicinal chemistry for the design of peptidomimetics and other therapeutics.[2] D-proline, the non-natural enantiomer, and its derivatives are of particular interest as they can enhance peptide stability and offer novel pharmacological profiles.[3] The introduction of an alkyl substituent at the C2 position of the pyrrolidine ring, as in this compound, is expected to further influence the molecule's steric and electronic properties, potentially leading to unique biological activities.

Potential Biological Activities and Therapeutic Targets

Based on the activities of other proline derivatives, this compound and its analogs could exhibit a range of biological effects. The unique structural features of proline analogs allow them to interact with a variety of biological targets.[1]

Table 1: Potential Biological Activities of 2-Alkyl-Proline Derivatives

| Biological Activity | Potential Molecular Target(s) | Therapeutic Area |

| Enzyme Inhibition | Proline Dehydrogenase (PRODH), Angiotensin-Converting Enzyme (ACE), Metallo-β-Lactamases (MBLs) | Cancer, Hypertension, Infectious Diseases |

| Antimicrobial | Bacterial cell wall synthesis, Protein synthesis | Infectious Diseases |

| Antiproliferative | Various targets in cancer cell signaling | Oncology |

| Neuromodulatory | Glutamate receptors, Proline transport systems | Neurological Disorders |

This table is a summary of potential activities based on studies of various proline analogs and is intended to guide future research on this compound.

Experimental Protocols for Biological Evaluation

The following section outlines key experimental methodologies that can be adapted to assess the biological activity of this compound and its derivatives.

Enzyme Inhibition Assays

A primary area of investigation for proline analogs is their potential as enzyme inhibitors.

-

Proline Dehydrogenase (PRODH) Inhibition Assay: PRODH is a key enzyme in proline catabolism and a target in cancer therapy.[4]

-

Principle: The assay measures the reduction of a chromogenic or fluorogenic substrate coupled to the oxidation of proline. Inhibition is quantified by a decrease in the signal.

-

Methodology:

-

Recombinant human PRODH is incubated with varying concentrations of the test compound (e.g., this compound).

-

The reaction is initiated by the addition of L-proline.

-

The rate of the reaction is monitored spectrophotometrically or fluorometrically.

-

IC50 values are calculated from the dose-response curves.

-

-

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay: ACE is a key regulator of blood pressure, and its inhibitors are used to treat hypertension.[5]

-

Principle: A fluorogenic ACE substrate is cleaved by the enzyme, releasing a fluorescent product. The inhibitory activity is measured by the reduction in fluorescence.

-

Methodology:

-

Purified ACE is pre-incubated with the test compound.

-

The fluorogenic substrate is added to start the reaction.

-

Fluorescence is measured over time using a microplate reader.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

-

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

-

Antiproliferative Assays

-

MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

-

Signaling Pathways

Proline metabolism is intricately linked to several key signaling pathways, particularly in the context of cancer and cellular stress responses. While the direct impact of this compound on these pathways is unknown, understanding the role of proline provides a framework for future investigation.

Proline Metabolism and Cancer Signaling

The proline cycle, involving the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), has been implicated in supporting the metabolic demands of cancer cells, including ATP production and redox homeostasis.[4]

Caption: Proline metabolic pathway in cancer cells.

Hypothetical Workflow for Investigating a Novel Proline Derivative

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A logical workflow for the biological evaluation of a novel proline derivative.

Conclusion and Future Directions

While direct data on this compound is currently lacking, the rich chemistry and diverse biological activities of other proline derivatives suggest that this compound and its analogs are promising candidates for further investigation. Future research should focus on the synthesis of a library of 2-alkyl-D-proline derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their structure-activity relationships and therapeutic potential. A deeper understanding of how these modifications influence interactions with biological targets will be crucial for the development of novel therapeutics.

References

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 4. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of D-Proline: A Technical Guide

Introduction

This technical guide provides a summary of available spectroscopic data for D-proline. Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for 2-Propyl-D-proline could not be located in the public domain. Therefore, this document focuses on the well-characterized parent compound, D-proline, to serve as a foundational reference for researchers, scientists, and professionals in drug development. The methodologies and data presented for D-proline offer insights into the expected spectral characteristics of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-proline.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-Proline

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | D₂O | 4.12 (t, 1H), 3.37 (t, 2H), 2.34 (m, 1H), 2.02 (m, 3H) |

| ¹³C NMR | D₂O | 177.5, 63.9, 48.8, 31.7, 26.5 |

Table 2: Infrared (IR) Spectroscopy Data of D-Proline

| Technique | Key Peaks (cm⁻¹) | Assignment |

| KBr Wafer | 3000-2800, 1620, 1450 | O-H stretch (from carboxylic acid), C=O stretch (carboxylate), CH₂ bending |

Table 3: Mass Spectrometry (MS) Data of D-Proline

| Technique | Precursor Ion | Major Fragment Ions (m/z) |

| LC-MS/MS | [M+H]⁺ (116.07) | 70.0653 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical techniques for small molecules like amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of D-proline is dissolved in deuterium oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ instrument, operating at a field strength of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton experiment is performed. The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is conducted. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For the KBr wafer technique, a small amount of D-proline is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of D-proline is prepared in a suitable solvent system for liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation: The analysis is performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which couples a high-performance liquid chromatograph (HPLC) to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer).

-

Data Acquisition: The sample is injected into the LC system, where it is separated from other components. The eluent from the LC is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI). The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For MS/MS analysis, the precursor ion of interest (m/z 116.07 for D-proline) is isolated and fragmented to produce a characteristic fragmentation pattern.

-

Data Processing: The acquired mass spectral data is processed using the instrument's software to identify the mass-to-charge ratios of the parent and fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a D-proline derivative.

Chiral Properties and Enantiomeric Purity of 2-Propyl-D-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties and the determination of enantiomeric purity of 2-Propyl-D-proline. While specific data for this compound is not extensively available in public literature, this document extrapolates from the well-established characteristics of D-proline and its derivatives. It covers the fundamental concepts of chirality, methods for enantiomeric separation, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of chiral proline derivatives in drug development and other scientific disciplines.

Introduction to Chirality in Proline Derivatives

Chirality is a critical attribute of molecules in pharmaceutical and biological sciences. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct pharmacological and toxicological profiles. Proline and its derivatives, including this compound, possess a rigid cyclic structure that makes them valuable chiral building blocks in asymmetric synthesis.[1] The stereochemistry at the alpha-carbon significantly influences the biological activity of molecules into which they are incorporated.[2] D-proline, an unnatural amino acid, and its derivatives are utilized in the synthesis of various pharmaceutical compounds, including antibiotics and antitumor agents.[3][4] Therefore, the accurate determination of enantiomeric purity is a crucial aspect of quality control in drug development.[5]

Chiral Properties of D-proline

The primary chiral property of an enantiomer is its specific rotation, which is the angle to which a plane of polarized light is rotated by a solution of the compound.[6] For D-proline, a positive specific rotation value indicates that it is dextrorotatory.

Table 1: Specific Rotation of D-proline

| Property | Value | Conditions |

| Specific Rotation ([α]D/20) | +84.5 ± 2º | c=1 in H₂O |

Source: Chem-Impex[7]

Determination of Enantiomeric Purity

The enantiomeric purity of proline derivatives is most commonly determined using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often with chiral stationary phases (CSPs).[8][9] Derivatization of the amino acid is a common practice to improve its chromatographic properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[10] The use of a chiral stationary phase (CSP) allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used for the separation of proline derivatives.[8]

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation of volatile derivatives of amino acids. Prior to analysis, proline is typically derivatized to increase its volatility. A two-step derivatization involving methylation followed by acetylation is a common approach.

Experimental Protocols

The following are detailed methodologies for the determination of enantiomeric purity of proline derivatives, which can be adapted for this compound.

Protocol 1: Enantiomeric Separation of N-derivatized Proline by Chiral HPLC

This protocol is based on the derivatization of proline with a fluorescent reagent followed by HPLC analysis.[11][12]

1. Derivatization:

- Prepare a 2 mg/mL solution of the proline sample (e.g., this compound) in ethanol.

- Add a 4 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.

- Heat the mixture at 60°C for 10 minutes to form the fluorescent derivative.[11]

2. HPLC Conditions:

- Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[12]

- Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol[12]

- Flow Rate: 0.6 mL/min[12]

- Column Temperature: 40°C

- Injection Volume: 10 µL

- Detection: UV detector at 465 nm[12]

3. Expected Results:

- The D- and L-enantiomers will be separated as distinct peaks. The retention times for derivatized D-proline and L-proline have been reported as 6.72 and 9.22 minutes, respectively, under similar conditions.[12]

Protocol 2: Chiral GC Analysis of Derivatized Proline

This protocol involves a two-step derivatization followed by GC analysis.

1. Derivatization:

- Methylation: React the proline sample with methanolic HCl to form the methyl ester.

- Acetylation: Subsequently, react the methylated proline with an acetylating agent such as acetic anhydride or trifluoroacetic anhydride to derivatize the secondary amine.

2. GC Conditions:

- Column: Astec CHIRALDEX® G-TA (a trifluoroacetyl derivatized cyclodextrin column)

- Carrier Gas: Helium

- Temperature Program: Optimized for the specific derivative (e.g., start at a lower temperature and ramp up to achieve separation).

- Detector: Flame Ionization Detector (FID)

3. Expected Results:

- The derivatized D- and L-enantiomers will be resolved into two separate peaks. The elution order may vary depending on the acetylating agent used.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric purity by chiral HPLC.

Logical Relationship in Chiral Recognition

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Biological Significance of Proline Chirality

The stereochemistry of proline residues is crucial for the structure and function of peptides and proteins.[13] Proline-rich motifs are involved in various biological processes, including signal transduction and immune responses.[13] The incorporation of D-proline, an unnatural amino acid, into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.[2] This makes D-proline and its derivatives, such as this compound, valuable components in the design of novel therapeutic peptides.[4]

Conclusion

This technical guide has outlined the key aspects of the chiral properties and enantiomeric purity determination of this compound, based on the available data for D-proline and its derivatives. The provided experimental protocols for chiral HPLC and GC offer a solid foundation for developing specific analytical methods for this compound. The accurate assessment of enantiomeric purity is paramount for ensuring the safety and efficacy of chiral drug candidates. Further experimental investigation is necessary to determine the specific rotation and optimize the analytical methods for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 4. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Propyl-D-proline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its derivatives are a cornerstone of medicinal chemistry and drug design, offering unique structural constraints that are pivotal in shaping the biological activity of peptides and small molecules.[1][2] D-proline, a non-natural stereoisomer, and its analogs are of particular interest due to their potential for enhanced metabolic stability and novel pharmacological profiles.[3][4][5] This technical guide explores the untapped research potential of a novel compound, 2-Propyl-D-proline. While specific data for this molecule is not yet available in published literature, this document provides a comprehensive framework for its investigation. We will delve into hypothesized biological activities, propose a structured research plan encompassing chemical synthesis and biological evaluation, and provide detailed experimental protocols and data presentation templates to guide future studies. This whitepaper serves as a foundational resource for researchers aiming to characterize and unlock the therapeutic potential of this compound.

Introduction: The Promise of Proline Analogs

Proline's unique cyclic structure imparts significant conformational rigidity to peptides and proteins, influencing their folding and function. Analogs of proline, particularly those with substitutions on the pyrrolidine ring, have been instrumental in the development of therapeutics for a range of diseases, including hypertension and viral infections.[1][2] The incorporation of D-amino acids, such as D-proline, into drug candidates can offer advantages in terms of resistance to enzymatic degradation, leading to improved pharmacokinetic properties.[3]

This compound is a hitherto underexplored analog that combines the structural features of a D-proline backbone with a propyl substitution at the 2-position. This substitution is anticipated to introduce specific steric and hydrophobic interactions, potentially leading to novel and selective biological activities. This guide outlines a systematic approach to investigating the therapeutic potential of this promising molecule.

Hypothesized Biological Activities and Research Areas

Given the known roles of proline and its analogs, we hypothesize that this compound could be a valuable tool in several research areas:

-

Enzyme Inhibition: The rigid structure of this compound makes it a candidate for targeting the active sites of enzymes that recognize proline-containing substrates. Potential targets include:

-

Dipeptidyl Peptidase IV (DPP-IV): A key target in type 2 diabetes.

-

Prolyl Oligopeptidase (POP): Implicated in neurological disorders.

-

Angiotensin-Converting Enzyme (ACE): A well-established target for antihypertensive drugs.[2]

-

-

Modulation of Protein-Protein Interactions (PPIs): Proline-rich motifs are crucial for many PPIs, often mediated by domains such as SH3, WW, and GYF.[6] this compound could be used to design peptidomimetics or small molecules that disrupt these interactions, with potential applications in oncology and immunology.

-

Asymmetric Catalysis: D-proline and its derivatives are known to be effective organocatalysts in various asymmetric reactions.[7] The 2-propyl substitution could influence the stereochemical outcome of such reactions, opening new avenues in synthetic organic chemistry.

-

Antimicrobial Peptides: Proline-rich antimicrobial peptides (AMPs) are a class of host defense peptides.[6] Incorporating this compound into AMP sequences could enhance their stability and activity against pathogenic bacteria.

Proposed Research Plan

A structured approach is essential for the systematic evaluation of this compound. The following workflow outlines the key stages of investigation.

Chemical Synthesis

The synthesis of this compound can be approached through established methods for the alkylation of proline derivatives. A potential synthetic route is outlined below.

A detailed experimental protocol for a similar synthesis of 2-methylproline has been published and can be adapted for the synthesis of this compound.[8]

Data Presentation: Templates for Quantitative Analysis

To facilitate the systematic collection and comparison of data, we propose the following standardized tables.

Table 1: Physicochemical Properties of this compound

| Property | Experimental Value | Method |

|---|---|---|

| Molecular Weight | Mass Spectrometry | |

| pKa | Potentiometric Titration | |

| LogP | Shake-Flask Method |

| Aqueous Solubility | | HPLC-based Method |

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) |

|---|---|---|---|

| DPP-IV | Enzymatic | ||

| POP | Enzymatic | ||

| ACE | Enzymatic |

| SH3 Domain | Binding (SPR) | | |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Intravenous | Oral |

|---|---|---|

| T1/2 (h) | ||

| Cmax (µg/mL) | ||

| Tmax (h) | ||

| AUC (µg·h/mL) |

| Bioavailability (%)| | |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: DPP-IV Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV

-

Gly-Pro-AMC (substrate)

-

Tris-HCl buffer (pH 7.5)

-

This compound

-

Sitagliptin (positive control)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in Tris-HCl buffer to obtain a range of concentrations.

-

In a 96-well plate, add 50 µL of the compound dilutions.

-

Add 25 µL of human recombinant DPP-IV solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To characterize the binding kinetics of this compound to an SH3 domain-containing protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant SH3 domain-containing protein

-

This compound

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the SH3 domain protein onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Potential Signaling Pathway Modulation

Based on the known roles of proline-rich motifs in signal transduction, this compound could potentially modulate pathways involving SH3 domain-containing proteins, such as the MAPK signaling cascade.

Conclusion

This compound represents a novel chemical entity with significant potential for exploration in drug discovery and development. This technical guide provides a comprehensive roadmap for its systematic investigation, from chemical synthesis to in vivo characterization. The proposed research plan, data presentation templates, and detailed experimental protocols are intended to serve as a valuable resource for researchers embarking on the study of this promising molecule. The unique structural features of this compound may unlock new therapeutic opportunities, and a thorough investigation as outlined herein is the first step toward realizing that potential.

References

- 1. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 4. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 2-Propyl-D-proline as an Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts.[1] Among the various classes of organocatalysts, amino acids and their derivatives have garnered significant attention due to their natural origin, low toxicity, and ability to catalyze a wide range of asymmetric transformations.[1] D-proline and its analogues are particularly effective in promoting enantioselective reactions, such as aldol, Mannich, and Michael additions. The catalytic activity of these molecules stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl compounds, thereby facilitating stereocontrolled bond formation.[2]

This document provides a detailed overview of the application of D-proline derivatives, with a focus on 2-propyl-D-proline, as organocatalysts in asymmetric synthesis. While specific data for this compound is limited in the current literature, the protocols and principles outlined here for D-proline serve as a foundational guide for researchers exploring the catalytic potential of its derivatives. The introduction of an alkyl substituent, such as a propyl group, at the C-2 position of the pyrrolidine ring is a common strategy to modulate the catalyst's steric environment and solubility, which can influence its reactivity and stereoselectivity.

Key Asymmetric Reactions Catalyzed by D-Proline Derivatives

D-proline and its derivatives are renowned for their ability to catalyze a variety of carbon-carbon bond-forming reactions with high enantioselectivity. The primary modes of activation involve the formation of an enamine from a ketone or aldehyde donor and an iminium ion from an α,β-unsaturated carbonyl acceptor.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline-type catalysts facilitate the direct aldol addition of an unmodified ketone to an aldehyde.[2][3][4]

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. D-proline derivatives can effectively catalyze the enantioselective addition of ketones and aldehydes to nitroolefins and other Michael acceptors, yielding valuable chiral synthons.[5][6][7][8][9]

Data Presentation: Performance of Proline-Based Organocatalysts

The following tables summarize representative quantitative data for asymmetric aldol and Michael reactions catalyzed by proline and its derivatives. This data is intended to provide a benchmark for evaluating the performance of catalysts like this compound.

Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | L-proline (30) | DMSO | 4 | 68 | - | 76 | [10] |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 19 | 95 | 95:5 | 99 | [11] |

| 3 | Cyclohexanone | Benzaldehyde | (S)-Proline (10) | MeOH/H₂O | 72 | 80 | 88:12 | 96 | [11] |

| 4 | Acetone | Isovaleraldehyde | L-proline (5) | Acetone | 24 | 77 | - | 93 | [12] |

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | β-Nitrostyrene | Proline-derived bifunctional catalyst (10) | Water | 12 | 97 | 99:1 | 99 | [5][7] |

| 2 | Acetone | β-Nitrostyrene | L-proline (5) | [bmim]PF₆ | 24 | 92 | - | 85 | [6] |

| 3 | Cyclopentanone | β-Nitrostyrene | Proline-derived dipeptide (5) | neat | 2 | 95 | 98:2 | 98 | [8] |

| 4 | Propanal | β-Nitrostyrene | D-proline coupled with (S)-1-triflicamido-3-phenylpropan-2-amine (10) | CH₂Cl₂ | 24 | 93 | >99:1 | 97 | [8] |

Experimental Protocols

The following are generalized protocols for conducting asymmetric aldol and Michael reactions using D-proline derivatives as organocatalysts. These should be considered as starting points and may require optimization for specific substrates and catalysts like this compound.

Protocol 1: Asymmetric Aldol Reaction

Materials:

-

D-proline derivative (e.g., this compound)

-

Aldehyde

-

Ketone

-

Solvent (e.g., DMSO, DMF, CH₂Cl₂, or solvent mixtures like MeOH/H₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the D-proline derivative (5-30 mol%).

-

Add the chosen solvent (e.g., 1-2 mL per mmol of aldehyde).

-

Add the aldehyde (1.0 equivalent).

-

Add the ketone (2-10 equivalents).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the reaction progress by TLC or GC/MS. Reaction times can vary from a few hours to several days.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR analysis with a chiral shift reagent.

Protocol 2: Asymmetric Michael Addition

Materials:

-

D-proline derivative (e.g., this compound)

-

α,β-Unsaturated compound (e.g., nitroolefin)

-

Ketone or aldehyde

-

Solvent (e.g., water, ionic liquids, or organic solvents like CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for workup)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel with a magnetic stir bar, dissolve the D-proline derivative (5-20 mol%) in the chosen solvent.

-

Add the ketone or aldehyde (1.5-5 equivalents).

-

Add the α,β-unsaturated compound (1.0 equivalent).

-

Stir the mixture vigorously at the specified temperature (typically room temperature) until the reaction is complete as indicated by TLC or other analytical methods.

-

If using an organic solvent, the reaction mixture can often be directly loaded onto a silica gel column for purification. If using water or an ionic liquid, an extractive workup will be necessary.

-

For an extractive workup, add ethyl acetate to the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Characterize the product and determine the stereochemical outcome (dr and ee) by appropriate analytical techniques.

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

References

- 1. longdom.org [longdom.org]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Propyl-D-proline Catalyzed Asymmetric Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Among the various organocatalysts, proline and its derivatives have garnered significant attention due to their low cost, ready availability in both enantiomeric forms, and ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[1][2][3][4] This document provides detailed application notes and protocols for the asymmetric aldol reaction catalyzed by D-proline derivatives, with a focus on providing a representative methodology that can be adapted for specific substrates and research needs.

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral molecules, particularly in the development of pharmaceuticals.[5][6] Proline-based catalysts facilitate this reaction through an enamine-mediated pathway, mimicking the mechanism of Class I aldolase enzymes.[7][8][9] The catalyst's chiral environment directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched aldol products.

Note on Catalyst Specificity: While this document is titled with "2-Propyl-D-proline," a thorough literature search did not yield specific experimental data or protocols for this particular derivative. Therefore, the following protocols and data are based on the well-established use of D-proline as a catalyst in asymmetric aldol reactions. This information serves as a robust starting point for researchers interested in exploring the catalytic activity of other D-proline derivatives.

Reaction Mechanism and Stereochemical Control

The catalytic cycle of the proline-catalyzed asymmetric aldol reaction is initiated by the formation of an enamine intermediate between the ketone donor and the secondary amine of the proline catalyst. This enamine then attacks the aldehyde acceptor. The stereoselectivity of the reaction is controlled by the transition state assembly, where the carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and directing the facial selectivity of the enamine attack.[3] The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.

Below is a diagram illustrating the generally accepted enamine catalytic cycle for the D-proline catalyzed aldol reaction.

Caption: Enamine catalytic cycle for the D-proline catalyzed asymmetric aldol reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for D-proline catalyzed asymmetric aldol reactions between various ketones and aldehydes. These tables are designed for easy comparison of reaction conditions, yields, and stereoselectivities.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes

| Entry | Aldehyde (Acceptor) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | 95:5 | 98 |

| 2 | 4-Chlorobenzaldehyde | CH3CN | 48 | 88 | 92:8 | 95 |

| 3 | Benzaldehyde | DMF | 72 | 85 | 88:12 | 92 |

| 4 | 4-Methoxybenzaldehyde | DMSO/H2O (9:1) | 96 | 75 | 85:15 | 90 |

Data compiled from representative literature. Conditions: Cyclohexanone (2.0 mmol), Aldehyde (1.0 mmol), D-Proline (30 mol%), Room Temperature.

Table 2: Asymmetric Aldol Reaction of Acetone with Various Aldehydes

| Entry | Aldehyde (Acceptor) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | 76 |

| 2 | Isovaleraldehyde | neat | 24 | 97 | 96 |

| 3 | Propionaldehyde | neat | 48 | 55 | 93 |

| 4 | Benzaldehyde | DMSO | 72 | 45 | 65 |

Data compiled from representative literature. Conditions: Acetone (as solvent or co-solvent), Aldehyde (1.0 mmol), D-Proline (30 mol%), Room Temperature.

Experimental Protocols

This section provides detailed methodologies for a typical asymmetric aldol reaction catalyzed by D-proline.